Dipropalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1918-08-7 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-methyl-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H19N3O4/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(3)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3 |
InChI Key |
UDVZOMAEGATTSE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] |
melting_point |
80.0 °C |
Other CAS No. |
1918-08-7 |
solubility |
0.00 M |
Origin of Product |
United States |
Molecular and Structural Characterization in Advanced Research Contexts
Structural Elucidation and Isomeric Considerations for Research Applications
Structural elucidation of organic compounds like Dipropalin in advanced research relies on a combination of analytical techniques to confirm the arrangement of atoms and functional groups. The core structure of this compound consists of a benzene (B151609) ring substituted with a methyl group, two nitro groups, and a dipropylamino group. The dinitro groups are positioned at the 2 and 6 positions relative to the dipropylamino group, and the methyl group is at the 4 position. nih.govherts.ac.uk
Based on the typical valency and bonding of the atoms present, the described structure of this compound does not inherently contain chiral centers or double bonds that would commonly lead to defined stereoisomerism (E/Z isomerism) in the core molecule itself. Some sources explicitly state the compound is achiral. ncats.ioncats.io However, research has indicated that related compounds or metabolites can exhibit isomerism. For instance, two isomers were reported as metabolites of trifluralin (B1683247), a related dinitroaniline herbicide, and their mass spectra were characterized. gla.ac.uk While this finding pertains to metabolites of a related compound, it highlights the importance of considering potential isomeric forms or related structures that may arise in environmental or biological contexts during research, particularly in analytical studies aiming to identify and quantify the compound or its transformation products.
Detailed structural confirmation in research is often achieved through techniques discussed in the following sections, which provide characteristic fingerprints of the molecule.
Spectroscopic and Chromatographic Signatures for Detailed Analysis
Spectroscopic and chromatographic methods are indispensable tools in the detailed analysis and characterization of chemical compounds such as this compound in research settings. These techniques provide crucial information regarding purity, identity, and concentration.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are used to probe the molecular structure and functional groups of this compound. NMR provides detailed information about the hydrogen and carbon framework. IR spectroscopy helps identify the presence of specific functional groups like nitro groups and amine stretches. researchgate.netijlpr.com Mass spectrometry is vital for determining the molecular weight and fragmentation pattern, which serves as a unique fingerprint for identification and can help in the elucidation of unknown related compounds or metabolites. gla.ac.ukresearchgate.netijlpr.com The interaction of electromagnetic radiation with the molecule provides characteristic spectra used for identification and structural confirmation. researchgate.netijlpr.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for the separation and analysis of this compound from mixtures or complex matrices. mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.govmdpi.com Researchers utilize specific chromatographic columns and mobile phase conditions to achieve optimal separation of this compound from impurities or co-occurring substances. The retention time under standardized conditions serves as an important identifier. researchgate.net Coupling chromatography with spectroscopic detectors, such as GC-MS or LC-MS, provides a powerful approach for both separation and identification/quantification of this compound and its potential transformation products, offering high sensitivity and specificity. mdpi.comnih.gov Thin-layer chromatography (TLC) can also be used for separation and qualitative analysis, particularly in initial screening or method development stages. nih.govresearchgate.net
Research findings in analytical chemistry often involve the development and validation of specific chromatographic methods for the detection and quantification of compounds in various matrices. researchgate.netijrpb.com While specific detailed spectroscopic or chromatographic data for this compound were not extensively detailed in the provided information, the application of these standard analytical techniques would be fundamental in any research involving its characterization, purity assessment, or environmental fate studies.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling techniques offer valuable in silico approaches to study the structural, electronic, and physical properties of compounds like this compound, complementing experimental research. nih.govfrontiersin.orgresearchgate.netuio.noiit.itschrodinger.comwikipedia.org These methods use theoretical chemistry principles and computer simulations to model molecular behavior and predict properties. wikipedia.org
Molecular mechanics and molecular dynamics simulations can be used to explore the conformational space of this compound, understanding its flexibility and preferred three-dimensional arrangements. nih.govresearchgate.netiit.it This is particularly relevant for understanding how the molecule might interact with other molecules or surfaces. nih.gov
Quantum chemistry methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure, charge distribution, and reactivity of this compound. wikipedia.org These calculations can help predict properties like dipole moment, polarizability, and the energies of molecular orbitals, which are relevant to understanding its physical and chemical behavior. wikipedia.org
Molecular docking studies, often used in drug discovery, could conceptually be applied to investigate the potential binding interactions of this compound with specific biological targets, although its primary reported use is as a herbicide. wikipedia.orgherts.ac.ukfrontiersin.orgresearchgate.netiit.it Such studies could explore how the molecule might interact with enzymes or other proteins, providing theoretical insights into its mode of action at a molecular level.
While specific published computational studies focused solely on this compound were not found in the provided search results, the application of these computational techniques is a standard practice in modern chemical research to gain a deeper understanding of molecular properties and behavior that may be difficult or impossible to probe solely through experimental means. researchgate.netschrodinger.com
Molecular and Cellular Mechanisms of Action of Dipropalin
Tubulin Protein Interactions and Microtubule Dynamics Disruption
Dinitroaniline herbicides, including Dipropalin, exert their effects by binding to tubulin dimers, the building blocks of microtubules researchgate.netnih.gov. This binding disrupts the delicate balance of tubulin polymerization and depolymerization, collectively known as microtubule dynamics cytoskeleton.comfrontiersin.org.
Specificity and Binding Characteristics with Alpha-Tubulin
Research suggests that dinitroanilines, including this compound, primarily interact with alpha-tubulin researchgate.netfrontiersin.orgnih.gov. Studies, particularly in protozoa like Toxoplasma gondii, have indicated that dinitroanilines likely bind to a site located beneath the N loop of alpha-tubulin nih.gov. Mutations in alpha-tubulin have been shown to confer resistance to dinitroanilines, further supporting alpha-tubulin as a primary target nih.govfrontiersin.orgnih.gov. This interaction is thought to interfere with microtubule polymerization researchgate.netfrontiersin.org.
Perturbations of Key Cellular Processes: Mitosis and Cytoplasmic Transport
The disruption of microtubule dynamics by this compound and other dinitroanilines has significant consequences for essential cellular processes. A key effect is the disruption of mitosis, the process of cell division nih.govlsuagcenter.comcoresta.org. Dinitroanilines interfere with the formation or function of the spindle apparatus, a structure made of microtubules that is vital for the segregation of chromosomes during cell division lsuagcenter.com. This disruption prevents normal chromosome segregation and inhibits cell division, particularly in rapidly dividing meristematic cells in plants, leading to inhibited root elongation nih.gov.
Microtubules are also integral to cytoplasmic transport, serving as tracks for motor proteins that move vesicles and organelles within the cell nih.govcytoskeleton.comfrontiersin.orgcytoskeleton.com. While the primary focus regarding dinitroanilines is on mitosis, the general disruption of microtubule dynamics can also potentially impact cytoplasmic transport processes, although specific detailed research on this compound's effect on cytoplasmic transport was not prominently found in the search results. However, given the fundamental role of microtubules in this process, it is a likely consequence of microtubule disruption.
Identification of Novel Molecular Targets and Signaling Pathways
While the primary and well-established mechanism of action for this compound and other dinitroaniline herbicides is the disruption of microtubule assembly through tubulin binding, research continues to explore potential novel molecular targets and affected signaling pathways. Although the provided search results predominantly focus on tubulin interaction, the complexity of cellular responses to cytoskeletal disruption suggests that other pathways might be indirectly affected. For example, alterations in microtubule dynamics can influence signaling cascades related to cell cycle control, cell growth, and stress responses. However, specific novel molecular targets or detailed affected signaling pathways beyond the direct interaction with tubulin and the subsequent disruption of microtubule-dependent processes were not extensively detailed in the provided search snippets for this compound. Further research would be needed to definitively identify and characterize any such novel targets or pathways.
Synthetic Methodologies and Derivatization for Research Applications
Advanced Synthetic Routes and Reaction Mechanism Studies
The core structure of Dipropalin is a dinitroaniline derivative. General synthetic strategies for dinitroaniline compounds often involve the nitration of an aniline (B41778) precursor, followed by alkylation of the amino group. While specific "advanced synthetic routes" and detailed reaction mechanism studies solely focused on this compound are not extensively detailed in the immediately available search results, the synthesis of dinitroaniline herbicides, in general, provides a relevant context.
Typical synthetic pathways in organic chemistry involve various reaction types, including nucleophilic substitution, electrophilic addition, and elimination reactions, among others. youtube.comsavemyexams.com Understanding the mechanisms of these reactions is fundamental for designing synthetic routes, optimizing reaction conditions, and predicting potential byproducts. savemyexams.comchemistry-teaching-resources.comresearchgate.net For instance, the formation of amine derivatives often involves nucleophilic substitution reactions. savemyexams.com Nitration, a key step in forming the dinitrobenzene core, typically proceeds via an electrophilic aromatic substitution mechanism.
Research into advanced synthetic routes aims to improve efficiency, yield, selectivity, and sustainability. This can involve exploring new catalysts, reaction conditions (e.g., temperature, pressure, solvent), or alternative starting materials. researchgate.net Reaction mechanism studies provide insights into the step-by-step transformation of reactants into products, helping to identify rate-determining steps and intermediates, which is vital for optimizing reaction parameters and minimizing unwanted side reactions. researchgate.net
Exploration of Crystalline and Amorphous Forms in this compound Synthesis
The physical form of a chemical compound, whether crystalline or amorphous, can significantly influence its properties, including solubility, melting point, stability, and processing behavior. epo.orgepo.org In the context of synthesis for research applications, controlling the solid form is important for obtaining a consistent and well-characterized material.
Crystalline solids have an ordered, repeating arrangement of molecules, resulting in a defined melting point and distinct X-ray diffraction pattern. epo.orgepo.org Amorphous solids, on the other hand, lack this long-range order. epo.org
The synthesis of amorphous forms often involves methods that rapidly remove the solvent, such as spray drying or lyophilization, or techniques that prevent crystallization, like grinding or melting and rapid cooling. google.comfrontiersin.orgescholarship.orgrsc.org For research purposes, having access to both crystalline and amorphous forms can be valuable for studying their respective properties and behavior.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a fundamental aspect of chemical research, particularly in discovering and optimizing compounds with specific biological or chemical properties. nih.govdrugdesign.orggpatindia.com SAR studies involve synthesizing a series of related compounds (analogs) with systematic modifications to the core structure and evaluating how these structural changes affect the activity or property of interest. nih.govdrugdesign.orggpatindia.com
For this compound, SAR studies would involve designing and synthesizing analogs where different parts of the molecule are altered. This could include modifications to the propyl chains attached to the nitrogen atom, changes to the methyl group on the phenyl ring, or alterations to the nitro groups. wikipedia.org The goal is to understand which parts of the molecule are essential for its properties and how variations influence these properties.
The synthesis of this compound analogs requires versatile synthetic methodologies that allow for targeted modifications. This might involve using different alkylating agents to vary the groups on the nitrogen, employing different substituted aniline precursors, or developing strategies to selectively modify the nitro groups or the methyl group. savemyexams.comijciar.com Techniques like retrosynthetic analysis can be employed to design efficient synthetic routes to these target analogs. ijciar.com
Detailed research findings from SAR studies on this compound or its close analogs, specifically in a context outside of herbicidal activity, are not provided in the search results. However, the general principles of SAR apply: by synthesizing and testing a series of analogs, researchers can build a comprehensive understanding of the relationship between the chemical structure of this compound and its observed characteristics, which is crucial for further research and potential applications. nih.govdrugdesign.orggpatindia.com
Development of Impurity Profiling and Control Strategies in Research-Grade Synthesis
In the synthesis of research-grade this compound, potential impurities can arise from starting materials, reagents, byproducts of the reactions, intermediates, or degradation products. ajrconline.orgijbpas.comajprd.com Developing effective impurity profiling strategies is essential for characterizing the synthesized material and implementing control measures to minimize the levels of these impurities.
Analytical techniques play a crucial role in impurity profiling. Chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used to separate and detect impurities. ajrconline.orgijbpas.com Hyphenated techniques, which combine separation methods with spectroscopic detectors, such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry), are particularly powerful for identifying and elucidating the structures of unknown impurities. ajrconline.orgijbpas.comchimia.ch Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy can also provide valuable structural information about impurities. ajrconline.org
Control strategies in research-grade synthesis aim to minimize impurity formation through optimizing reaction conditions, using purified starting materials and reagents, and implementing appropriate purification techniques such as crystallization, chromatography, or distillation. epo.orgajrconline.orgajprd.com Regular impurity profiling throughout the synthetic process helps monitor the levels of impurities and guide the development of purification procedures. ajrconline.orgajprd.com
Environmental Fate and Degradation Research of Dipropalin
Abiotic Transformation Processes
Abiotic degradation involves non-biological processes, primarily the interaction of the chemical with environmental factors like sunlight and water.
Photolytic Degradation Pathways in Aquatic and Terrestrial Environments
Photolytic degradation, or photolysis, is a key process where light energy drives the chemical decomposition of a compound. For pesticides, this is a critical pathway for dissipation from sunlit environments such as the surface of soil or water. The rate of this degradation is often measured as a half-life (DT₅₀), which is the time required for 50% of the compound to break down herts.ac.uk.
Hydrolytic Stability and Kinetic Studies in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The stability of a pesticide in water against this process is a crucial factor in its environmental persistence, especially in groundwater and surface water bodies. Hydrolytic degradation rates are dependent on factors such as water pH and temperature nih.govresearchgate.net.
Kinetic studies are used to determine the rate of this degradation, often expressed as a hydrolysis DT₅₀ value herts.ac.uk. For Dipropalin, specific data on its hydrolytic stability and the kinetics of its degradation in aqueous systems are limited in available scientific research.
Biotic Transformation Processes
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a major pathway for the breakdown of many organic pollutants in soil and sediment.
Microbial Degradation Pathways in Soil and Sediment Matrices (Aerobic and Anaerobic)
Microbial degradation is a significant factor in the dissipation of dinitroaniline herbicides from the soil nih.gov. Microorganisms can use pesticides as a source of nutrients, ultimately breaking them down into simpler molecules like carbon dioxide and water through processes of mineralization and co-metabolism nih.gov. The efficiency of this degradation can be influenced by environmental conditions, such as the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, aerobic microorganisms play a crucial role in herbicide degradation. Studies on dinitroanilines similar to this compound, such as Trifluralin (B1683247) and Profluralin, show that aerobic degradation occurs readily in soil, leading to the formation of multiple breakdown products nih.govsigmaaldrich.com. For instance, the aerobic degradation of Profluralin in Cecil loamy sand reached 86% after four months nih.gov.
Anaerobic Degradation: Under anaerobic (oxygen-depleted) conditions, which can occur in flooded soils and deep sediments, a different set of microbial communities is responsible for degradation nih.govresearchgate.net. Research on related dinitroanilines indicates that anaerobic degradation is also a viable pathway, with studies showing significant breakdown of Trifluralin and Profluralin in flooded soils nih.govsigmaaldrich.com. However, the number of resulting metabolites is often fewer under anaerobic conditions compared to aerobic ones nih.gov.
Specific degradation pathways for this compound itself are not well-documented, but the degradation of the dinitroaniline class of herbicides is known to be mediated by soil microbes nih.gov.
Identification and Characterization of Environmental Metabolites
When a pesticide is degraded, it is transformed into other chemical compounds known as metabolites. The identification of these metabolites is crucial for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound frontiersin.org. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are often used to identify these transformation products nih.gov.
For the dinitroaniline herbicide class, metabolic pathways can involve processes like hydroxylation and oxidation nih.gov. However, specific environmental metabolites resulting from the degradation of this compound have not been extensively identified and characterized in the available literature.
Research on Microbial Consortia for Bioremediation
Bioremediation is an environmental cleanup strategy that uses microorganisms to remove pollutants mdpi.com. The use of microbial consortia, which are communities of different microbial species, can be more effective than single strains for degrading complex and persistent compounds conicet.gov.arresearchgate.net. These consortia can perform more complex degradation tasks and are often more resilient to environmental stresses researchgate.net.
While the application of microbial consortia for the bioremediation of various pesticides and pollutants is an active area of research, specific studies focused on developing or applying microbial consortia for the express purpose of this compound bioremediation are not detailed in current research findings. However, the principles of using consortia to degrade other persistent herbicides suggest this could be a promising strategy for this compound-contaminated sites researchgate.netresearchgate.net.
Environmental Transport and Distribution Studies of this compound
This compound, a member of the dinitroaniline herbicide class, exhibits environmental transport and distribution characteristics typical of this chemical group. The behavior of this compound in the environment, including its tendency to adsorb to soil, its potential for leaching into groundwater, and its rate of volatilization, is governed by its physicochemical properties and interactions with soil and environmental conditions. Research into the specific environmental fate of this compound is limited; however, the well-documented behavior of dinitroaniline herbicides provides a framework for understanding its likely transport and distribution.
Soil Adsorption, Desorption, and Mobility Coefficients
The mobility of a pesticide in the soil is largely determined by its adsorption to soil particles, a process quantified by the soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc). Dinitroaniline herbicides as a class are known to be strongly sorbed by soil colloids, particularly organic matter and clay. This strong adsorption is a key factor in their environmental behavior.
Detailed research findings specific to this compound's adsorption, desorption, and mobility coefficients are not extensively available in peer-reviewed literature. However, the chemical properties of dinitroanilines, such as low water solubility and high octanol-water partition coefficients (Kow), suggest that this compound has a high affinity for soil organic matter. This leads to high Koc values, indicating strong binding to soil and, consequently, low mobility. Herbicides belonging to this class are generally considered to be non-mobile in soil fraunhofer.de. The adsorption of dinitroaniline herbicides is primarily to soil organic matter and clay particles, which significantly restricts their movement within the soil profile.
Due to the lack of specific experimental data for this compound, a detailed data table for its soil adsorption and mobility coefficients cannot be provided. General classifications based on Koc values are used to predict the mobility of chemicals in soil.
Table 1: General Soil Mobility Classification Based on Koc Values
| Mobility Class | Koc (mL/g) |
|---|---|
| Very High | 0 - 50 |
| High | 50 - 150 |
| Medium | 150 - 500 |
| Low | 500 - 2000 |
| Slight | 2000 - 5000 |
| Immobile | > 5000 |
Source: Adapted from McCall et al. classification schemes.
Given the characteristics of the dinitroaniline class, this compound is expected to fall into the "Low" to "Immobile" classification.
Leaching Potential and Groundwater Contamination Pathways
The potential for a pesticide to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This potential is inversely related to its soil adsorption. Due to their strong adsorption to soil particles, dinitroaniline herbicides, including this compound, are generally considered to have a low leaching potential fraunhofer.de.
Specific studies on the leaching of this compound and its detection in groundwater are scarce. However, the inherent properties of the dinitroaniline family suggest that under typical agricultural conditions, significant downward movement of this compound through the soil column is unlikely. The primary pathway for potential, albeit limited, transport would be through preferential flow channels, such as macropores, cracks, or wormholes in the soil structure, which can allow for more rapid movement of water and dissolved substances.
The risk of groundwater contamination by dinitroaniline herbicides is considered low because their strong binding to soil organic matter and clay minerals retains them in the upper soil layers fraunhofer.de. Here, they are more susceptible to degradation processes and less likely to reach the saturated zone. However, soil type, organic matter content, rainfall intensity, and irrigation practices are all factors that can influence the actual degree of leaching. In soils with very low organic matter and clay content, or under conditions of heavy rainfall shortly after application, the potential for leaching, while still low, may be increased.
Volatilization Rates from Soil and Water Surfaces
Volatilization, the process by which a substance transitions from a solid or liquid phase to a gaseous phase, is a significant dissipation pathway for many dinitroaniline herbicides. The tendency of a pesticide to volatilize is influenced by its vapor pressure, as well as environmental factors such as temperature, soil moisture, and air movement.
There is a lack of specific research quantifying the volatilization rates of this compound from soil and water surfaces. However, many dinitroaniline herbicides are known to be moderately volatile. Volatilization losses can be substantial, particularly from moist soil surfaces, as water molecules can displace the herbicide from soil binding sites, making it more available to enter the atmosphere. Conversely, volatilization is significantly reduced from dry soil surfaces.
To mitigate volatilization losses, dinitroaniline herbicides are often incorporated into the soil shortly after application. This practice reduces the concentration of the herbicide at the soil-air interface, thereby lowering the rate of volatilization. The rate of volatilization is also influenced by temperature, with higher temperatures leading to increased vapor pressure and consequently higher volatilization rates.
Without specific experimental data on the vapor pressure and measured flux of this compound from soil or water, a quantitative assessment of its volatilization rate cannot be provided.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
Advanced Analytical Methodologies for Dipropalin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical separation, enabling the isolation of a target analyte like Dipropalin from a complex mixture. When coupled with a detector, particularly a mass spectrometer, it becomes a powerful tool for both quantification and identification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. mdpi.com Its high selectivity, sensitivity, and versatility make it one of the most powerful tools for the routine analysis of organic pollutants in environmental samples. nih.gov In the context of this compound, GC-MS is ideal for its thermal stability and relatively nonpolar nature.
Research Findings: In environmental analysis, GC-MS is employed to detect this compound residues in soil, water, and air samples. The process typically involves an extraction step (e.g., using a Soxhlet apparatus or solid-phase extraction) to isolate the herbicide from the sample matrix, followed by purification and concentration. journalwes.com The extract is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification. This technique has been successfully used to quantify various pesticides in soil, demonstrating its robustness for environmental monitoring. journalwes.com Pyrolysis-GC-MS is another advanced application used for characterizing macromolecules in environmental samples by breaking them down into simpler, GC-amenable molecules. researchgate.net
Interactive Table: Typical GC-MS Parameters for Dinitroaniline Herbicide Analysis
| Parameter | Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides efficient separation of semi-volatile compounds. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min | Separates compounds based on boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragment patterns. |
| MS Scan Range | 50-400 m/z | Covers the expected mass range for this compound and its fragments. |
| Detector | Quadrupole Mass Analyzer | Filters ions based on their mass-to-charge ratio for detection. |
For analytes that are thermally unstable, non-volatile, or present in highly complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. technologynetworks.com Complex matrices, such as biological fluids (blood, urine) or food extracts, can cause significant signal suppression or enhancement in GC-MS, a phenomenon known as the matrix effect. nih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity, often requiring less rigorous sample cleanup. mdpi.comresearchgate.net
Research Findings: In the analysis of this compound from complex biological matrices, LC-MS/MS provides a robust platform for quantification. nih.gov The initial separation is achieved using a liquid mobile phase and a stationary phase column (often reverse-phase). The analyte then enters the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (MS/MS) enhances selectivity by selecting a specific parent ion for this compound, fragmenting it, and then detecting a specific daughter ion. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits, which is crucial for analyzing low-concentration contaminants. mdpi.com
Interactive Table: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile, thermally stable compounds | Wide range, including non-volatile and thermally labile compounds |
| Sample Derivatization | Often required for polar compounds | Generally not required |
| Matrix Effects | Can be significant, especially in complex samples | Present, but can be mitigated with advanced ionization sources and MS/MS |
| Separation Principle | Partitioning between gas and stationary phase | Partitioning between liquid and stationary phase |
| Primary Application | Environmental monitoring (soil, water), residue analysis | Biological samples, metabolite studies, complex food matrices |
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for separating, identifying, and quantifying components in a mixture. jetir.org In this compound research, HPLC is invaluable for metabolite profiling and assessing the purity of technical-grade material. When coupled with detectors like a Diode Array Detector (DAD) or a mass spectrometer, it provides comprehensive information. nih.gov
Research Findings: Metabolite profiling involves identifying the biotransformation products of this compound in an organism or environmental system. HPLC can effectively separate the parent this compound compound from its more polar metabolites. nih.govnih.gov By comparing the retention times and spectral data of peaks from a sample to those of known standards, metabolites can be identified and quantified. mdpi.comresearchgate.net For purity assessment, HPLC is used to separate this compound from any impurities present from the manufacturing process or degradation. The area of the this compound peak relative to the total area of all peaks provides a measure of its purity.
Spectroscopic Techniques for Structural Characterization and Detection
Spectroscopic techniques are essential for elucidating the chemical structure of this compound and its metabolites. unizar-csic.es These methods rely on the interaction of electromagnetic radiation with the sample to obtain a characteristic spectrum that provides qualitative and quantitative information about its chemical composition. unizar-csic.esmdpi.com
Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR can confirm the presence and connectivity of protons on the aromatic ring and the propyl groups, while ¹³C NMR can identify all unique carbon atoms in the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would show characteristic absorption bands for N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. Dinitroaniline compounds like this compound have distinct chromophores that absorb UV light at specific wavelengths, making UV-Vis a useful technique for quantification, especially as a detector for HPLC.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for structural confirmation. mdpi.com
Interactive Table: Spectroscopic Data for this compound Structural Characterization
| Technique | Information Obtained | Relevance to this compound Structure |
| NMR | Carbon-hydrogen framework, chemical environment of nuclei | Confirms arrangement of propyl groups and substitution pattern on the benzene (B151609) ring. |
| FT-IR | Presence of functional groups | Identifies key groups: nitro (NO₂), amine (N-H), and alkyl (C-H) groups. |
| UV-Vis | Electronic transitions, presence of chromophores | Quantifies concentration and confirms the presence of the dinitroaniline chromophore. |
| MS | Molecular weight and fragmentation pattern | Determines the exact mass and provides a structural fingerprint for identification. |
Electroanalytical Methods for Trace Analysis (e.g., Differential Pulse Adsorptive Stripping Voltammetry)
Electroanalytical methods offer a powerful alternative to chromatographic and spectroscopic techniques, particularly for the trace analysis of electroactive compounds like this compound. azolifesciences.comtcd.ie These techniques are known for their high sensitivity, low cost, and potential for miniaturization for on-site monitoring. researchgate.netresearchgate.net The presence of reducible nitro groups makes this compound an excellent candidate for analysis by voltammetric methods.
Research Findings: Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) is a highly sensitive electroanalytical technique for determining trace amounts of organic pollutants. electrochemsci.org The method involves two steps: a preconcentration step where the analyte is adsorbed onto the surface of the working electrode at a specific potential, followed by a stripping step where the potential is scanned, and the resulting current from the reduction of the analyte is measured. The peak current is proportional to the concentration of the analyte in the sample. This technique can achieve very low detection limits, often in the parts-per-billion (ppb) range, making it suitable for environmental monitoring where contaminant levels are low. researchgate.net
Development and Validation of Novel Analytical Methods for Research Accuracy
The development of any new analytical method for this compound must be followed by a thorough validation process to ensure its suitability for the intended purpose. pharmacyjournal.in Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantitative determination of the analyte. emerypharma.com This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). pharmacyjournal.in
Research Findings: The validation of an analytical method for this compound involves evaluating several key performance characteristics: nih.govemerypharma.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Interactive Table: Key Validation Parameters for an Analytical Method
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.995 |
| Accuracy (% Recovery) | (Measured Concentration / True Concentration) x 100 | 80 - 120% |
| Precision (% RSD) | (Standard Deviation / Mean) x 100 for replicate measurements | < 15% |
| LOD | Signal-to-Noise Ratio of 3:1 | Method specific |
| LOQ | Signal-to-Noise Ratio of 10:1 | Method specific |
Agronomic and Weed Science Research Applications of Dipropalin
Efficacy Assessments in Pre-Emergent Weed Control Systems
Efficacy assessments of Dipropalin have centered on its ability to control weeds before they emerge, a characteristic mode of action for dinitroaniline herbicides. wikipedia.orgherts.ac.uklainco.com Early evaluations sought to understand its spectrum of control and how it compares to established herbicides.
Comparative Performance Evaluations with Related Herbicides (e.g., Trifluralin (B1683247) Analogs)
This compound was evaluated in the United States during the 1960s as an analog of trifluralin, another prominent dinitroaniline herbicide. wikipedia.org In these early comparative tests, this compound exhibited the highest pre-emergent effectiveness among the methyl-group analogs studied. wikipedia.org However, it was found to be less effective than several trifluoromethyl-substituted dinitroanilines, including trifluralin itself, in pre-emergent control. wikipedia.org While this compound showed increased post-emergent activity compared to other trifluralin analogs, none of the dinitroaniline analogs tested were considered effective for post-emergent weed control. wikipedia.org Comparisons between other dinitroaniline herbicides like trifluralin and ethalfluralin (B166120) have shown similar control levels for some weed species, with variations in efficacy against others, highlighting the distinct performance characteristics within this herbicide class. scirp.org Differences in application methods, target weed spectrums, and soil persistence also distinguish dinitroanilines like pendimethalin (B1679228) and trifluralin. pomais.com
Herbicide Resistance Research and Management Strategies
Research into herbicide resistance involving dinitroaniline herbicides, including the class that contains this compound, is crucial for developing sustainable weed management strategies. Dinitroanilines primarily exert their herbicidal effect by inhibiting cell division through interference with microtubule formation. pomais.comcoresta.org
Molecular Basis of Herbicide Resistance in Target Weeds
Resistance to herbicides can arise through various mechanisms, including alterations at the herbicide's target site or enhanced metabolic detoxification of the herbicide by the plant. agronomyjournals.com For dinitroaniline herbicides, target-site resistance has been linked to point mutations in the genes encoding α-tubulin, the protein that forms microtubules. frontiersin.org This type of resistance has been documented in weed species such as Eleusine indica, Setaria viridis, and Lolium rigidum. frontiersin.org A specific mutation, Arg-243-Met in L. rigidum, is known to confer resistance and can result in altered plant growth patterns, such as helical growth. frontiersin.org In addition to target-site resistance, non-target-site resistance mechanisms can also contribute to a weed's ability to survive dinitroaniline application. frontiersin.orgfao.org Enhanced herbicide metabolism, often mediated by enzymes like cytochrome P450 monooxygenases, is a non-target-site mechanism confirmed in Lolium rigidum populations resistant to dinitroanilines, with specific genes like CYP81A10 implicated in conferring resistance to trifluralin. frontiersin.org
Studies on Cross-Resistance and Multiple Resistance Mechanisms
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, typically those with the same mode of action. fao.orgfrac.infohracglobal.com As dinitroanilines share the same mode of action as microtubule assembly inhibitors, cross-resistance within this chemical family is a relevant concern if the resistance mechanism impacts this shared target. Studies have observed cross-resistance patterns related to metabolic resistance, where the ability of a weed population to metabolize one dinitroaniline herbicide may differ from its ability to metabolize another. frontiersin.org Multiple resistance, on the other hand, involves a weed biotype possessing one or more mechanisms that provide resistance to herbicides with different modes of action. agronomyjournals.comfao.orgmdpi.comfrontiersin.org Research has shown the occurrence of multiple resistance in weeds like Lolium rigidum, where resistance to dinitroanilines can coexist with resistance to herbicides from other chemical classes and modes of action. frontiersin.orghracglobal.com These complex resistance profiles can involve combinations of both target-site and non-target-site resistance mechanisms within the same plant or population. frontiersin.orgnih.gov
Optimization of Application Methodologies in Experimental Agricultural Systems
As a pre-emergent herbicide, the effectiveness of this compound is highly dependent on its proper application to the soil before weed seeds germinate. wikipedia.orgherts.ac.uklainco.com Research in experimental agricultural systems explores methodologies to maximize the performance of pre-emergent herbicides like this compound. Dinitroaniline herbicides are known for their volatility and susceptibility to photodegradation, emphasizing the importance of application methods that ensure the herbicide is adequately incorporated into the soil to minimize losses and enhance efficacy. coresta.orgfrontiersin.org Studies on related dinitroanilines like trifluralin and pendimethalin highlight the use of soil incorporation or surface application followed by irrigation or rainfall for activation. pomais.comfrontiersin.orgpomais.com Experimental research in agriculture employs rigorous designs, including replication and randomization, to evaluate the effectiveness of different herbicide application strategies, such as varying rates, timings, and formulations (e.g., granular versus liquid), while accounting for environmental variability. google.comscielo.org.mxsare.orgoregonstate.edu These studies aim to determine the most effective and reliable application methods for achieving optimal weed control in specific cropping systems and environmental conditions.
Future Directions and Emerging Research Areas
Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) in Mechanism of Action Studies
While the primary mode of action of dinitroaniline herbicides like Dipropalin is the disruption of microtubule formation, a complete picture of the downstream cellular and metabolic consequences remains to be fully elucidated. nih.govfrontiersin.orgcambridge.org "Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful lens through which to investigate these intricate processes.
Proteomics , the comprehensive study of proteins, can identify changes in the abundance and post-translational modifications of proteins within plant cells following this compound exposure. This approach could reveal novel protein targets or downstream effector proteins involved in the herbicidal response, providing a more detailed molecular map of its mechanism of action. ecu.edu.auacademicjournals.org For instance, proteomic analysis of plants treated with other herbicides has successfully identified alterations in proteins related to stress response, photosynthesis, and energy metabolism. academicjournals.org
Metabolomics , the study of small molecules or metabolites, can provide a snapshot of the metabolic state of an organism. nih.govbiostimulant.com By comparing the metabolite profiles of this compound-treated and untreated plants, researchers can identify specific metabolic pathways that are disrupted. researchgate.netnih.govnih.govnih.gov This could uncover secondary effects of the herbicide and provide biomarkers for exposure or susceptibility. For example, metabolomic studies on other pesticides have revealed alterations in amino acid and lipid metabolism. nih.gov The integration of proteomics and metabolomics data can offer a holistic view of the cellular response to this compound, bridging the gap between its primary molecular interaction and the ultimate physiological outcome.
Advanced Computational Modeling for Environmental Fate Prediction and Risk Mitigation
Predicting the environmental journey and potential impact of this compound is crucial for its responsible use. Advanced computational models are becoming increasingly sophisticated tools for this purpose, offering the potential to simulate complex environmental scenarios and inform risk mitigation strategies.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. ecetoc.org Advanced QSAR models can be developed to predict key environmental parameters for this compound, such as its soil sorption, persistence, and potential for bioaccumulation, based on its molecular properties. nii.ac.jpresearchgate.net These models can help to rapidly screen for potential environmental risks and prioritize further experimental testing.
Physiologically Based Pharmacokinetic (PBPK) models are another powerful computational tool that can simulate the absorption, distribution, metabolism, and excretion of a chemical in an organism. epa.govresearchgate.net In the context of environmental risk assessment, PBPK models can be used to predict the internal dose of this compound in non-target organisms, providing a more accurate assessment of potential toxicity than traditional methods that rely on external exposure concentrations. scitovation.comfood.gov.uknih.gov By integrating environmental fate models with PBPK models, a more comprehensive picture of the potential risks of this compound to various species can be constructed, aiding in the development of targeted risk mitigation strategies. For instance, such models could help in defining buffer zones or application timings that minimize exposure to sensitive organisms.
Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive detection of this compound residues in environmental and agricultural samples is paramount for monitoring its presence and ensuring compliance with regulatory limits. While traditional chromatographic methods are well-established, next-generation analytical techniques are emerging that offer significant improvements in sensitivity, specificity, and speed.
Advancements in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) continue to push the boundaries of detection, allowing for the quantification of ever-lower concentrations of pesticide residues. High-resolution mass spectrometry, in particular, provides enhanced specificity, reducing the likelihood of false positives from complex sample matrices.
Beyond traditional laboratory-based methods, there is a growing interest in the development of rapid and portable biosensors and nanosensors for on-site monitoring of this compound. These devices utilize biological recognition elements (e.g., antibodies, enzymes) or nanomaterials to achieve highly sensitive and selective detection. Electrochemical sensors, for example, can offer a cost-effective and user-friendly platform for the rapid screening of this compound in water or soil samples. The development of such technologies would enable real-time monitoring and more responsive environmental management.
Sustainable Agricultural Practices Incorporating Research Insights on this compound
Integrating the scientific understanding of this compound's behavior and effects into agricultural practices is key to its sustainable use. Research insights can inform the development and refinement of Integrated Weed Management (IWM) strategies that minimize reliance on herbicides while maintaining effective weed control.
Understanding the soil persistence and mobility of this compound is crucial when incorporating cover crops into a rotation. Knowledge of its residual activity can guide the selection of tolerant cover crop species and appropriate planting intervals to avoid injury to the cover crop. This allows farmers to reap the benefits of cover cropping, such as improved soil health and weed suppression, without compromising their weed management program.
Furthermore, a deeper understanding of the biological and environmental factors that influence this compound's efficacy can lead to more targeted and efficient application strategies. This includes optimizing application timing and methods to maximize weed control while minimizing off-target movement. By combining the judicious use of herbicides like this compound with cultural and mechanical weed control methods, farmers can develop more resilient and sustainable weed management systems.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Dipropalin with high purity, and how can researchers validate its structural identity?
- Methodology : Follow detailed synthetic procedures from peer-reviewed literature, emphasizing purification steps (e.g., recrystallization, chromatography). Characterize using NMR (<sup>1</sup>H, <sup>13</sup>C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm molecular structure. For purity, employ HPLC with UV detection and quantify impurities against pharmacopeial standards (e.g., USP guidelines) .
- Validation : Cross-reference spectral data with published databases and include control experiments (e.g., spiking with authentic samples) to resolve ambiguities .
Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?
- Experimental Design : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via LC-MS and correlate with kinetic models (e.g., Arrhenius plots for thermal stability). Include controls for photolytic degradation using ICH Q1B guidelines .
- Data Interpretation : Compare degradation profiles with stability-indicating assays and quantify major impurities using validated calibration curves .
Q. What analytical techniques are most suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methods : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards to minimize matrix effects. Optimize extraction methods (e.g., solid-phase extraction) for recovery efficiency. Validate according to FDA bioanalytical guidelines (precision, accuracy, LLOQ) .
- Troubleshooting : Address ion suppression/enhancement by testing multiple ionization sources (e.g., ESI vs. APCI) and mobile-phase modifiers .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?
- Approach : Conduct systematic reviews (PRISMA guidelines) to identify methodological discrepancies across studies . Replicate key experiments under standardized conditions, controlling for variables like cell line selection, assay endpoints, and dose-response parameters .
- Hypothesis Testing : Use orthogonal assays (e.g., CRISPR knockouts, fluorescent probes) to validate target engagement and pathway modulation .
Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing off-target effects?
- Methodology : Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulations (e.g., nanoemulsions, prodrugs) in rodent models, monitoring plasma concentrations via serial sampling .
- Data Analysis : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Correlate pharmacokinetic data with toxicity profiles using histopathology and biomarker assays .
Q. How can in silico tools enhance the design of this compound derivatives with improved selectivity?
- Computational Workflow : Perform molecular docking (e.g., AutoDock Vina) against target protein structures (PDB) to identify binding hotspots. Use QSAR models to predict ADMET properties and prioritize synthetic targets .
- Validation : Synthesize top candidates and validate predictions using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
Q. What statistical methods are critical for analyzing dose-dependent responses in this compound studies?
- Analysis : Apply nonlinear regression (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, employ mixed-effects models .
- Reporting : Include effect sizes, confidence intervals, and raw data in supplementary materials to ensure reproducibility .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., instrument settings, buffer compositions) in supplemental files. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies .
- Peer Review Preparation : Anticipate critiques on statistical power, control groups, and alternative interpretations of data. Preemptively address these in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
